2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring system attached to an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride typically involves the following steps:
Benzofuran Synthesis: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehyde with acetic anhydride.
Amino Acid Coupling: The benzofuran core is then coupled with an amino acid derivative, such as glycine, under suitable reaction conditions, including the use of coupling agents like carbodiimides (e.g., DCC, EDC).
Hydrochloride Formation: The resulting amino acid derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., halides, alkoxides), leaving groups (e.g., tosylates, mesylates)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-Amino-3-(2-benzofuran-2-yl)propanoic acid: A structural isomer with a different position of the benzofuran ring.
2-Amino-3-(3-benzofuran-2-yl)propanoic acid: Another isomer with a different substitution pattern on the benzofuran ring.
2-Amino-3-(4-benzofuran-2-yl)propanoic acid: Yet another isomer with a different substitution pattern.
These compounds may exhibit different biological activities and chemical properties due to their structural differences.
Properties
IUPAC Name |
2-amino-3-(1-benzofuran-2-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8;/h1-5,9H,6,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPMGMUQQIIYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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